

# Ferumoxytol Relaxivity: A Comparative Guide Across Magnetic Field Strengths

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the magnetic resonance imaging (MRI) relaxivity of **Ferumoxytol**, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, at various magnetic field strengths. The data presented is crucial for optimizing imaging protocols and understanding the performance of this contrast agent in preclinical and clinical research.

## **Quantitative Relaxivity Data**

The longitudinal (r1) and transverse (r2) relaxivities of **Ferumoxytol** are key parameters that dictate its contrast-enhancing properties in MRI. These values are highly dependent on the magnetic field strength of the MRI scanner and the medium in which the agent is suspended. The following table summarizes the reported r1 and r2 values for **Ferumoxytol** at different field strengths in saline, plasma, and whole blood.



| Magnetic Field<br>Strength<br>(Tesla) | Medium        | r1 Relaxivity<br>(s <sup>-1</sup> mM <sup>-1</sup> )    | r2 Relaxivity<br>(s <sup>-1</sup> mM <sup>-1</sup> )    | r2* Relaxivity<br>(s <sup>-1</sup> mM <sup>-1</sup> ) |
|---------------------------------------|---------------|---------------------------------------------------------|---------------------------------------------------------|-------------------------------------------------------|
| 0.5 T                                 | Not Specified | 38[1]                                                   | 83[1]                                                   | Not Reported                                          |
| 1.5 T                                 | Saline        | 19.9 ± 2.3[2]                                           | 60.8 ± 3.8[2]                                           | 60.4 ± 1.3[2]                                         |
| Plasma                                | 19.0 ± 1.7    | 64.9 ± 2.3                                              | 64.4 ± 0.3                                              |                                                       |
| Blood                                 | Non-linear    | Non-linear                                              | Non-linear                                              | _                                                     |
| 3.0 T                                 | Saline        | 10.0 ± 0.3                                              | 62.3 ± 3.7                                              | 57.0 ± 3.6                                            |
| Plasma                                | 9.5 ± 0.2     | 65.2 ± 1.8                                              | 55.7 ± 4.4                                              |                                                       |
| Blood                                 | Non-linear    | Non-linear                                              | Non-linear                                              | _                                                     |
| Saline (22°C)                         | 7.11 ± 0.13   | 111.74 ± 3.76                                           | Not Reported                                            | _                                                     |
| 7.0 T                                 | Not Reported  | Data not<br>available in the<br>searched<br>literature. | Data not<br>available in the<br>searched<br>literature. | Not Reported                                          |

Note: The relaxivity of **Ferumoxytol** in whole blood exhibits a non-linear relationship with concentration and is therefore not presented as a single value.

# Field Strength Dependence of Ferumoxytol Relaxivity

The relaxivity of **Ferumoxytol** is significantly influenced by the magnetic field strength. As a general trend, the longitudinal relaxivity (r1) decreases with increasing field strength, while the transverse relaxivity (r2 and r2\*) tends to increase. This behavior is a consequence of the superparamagnetic properties of the iron oxide core.





Click to download full resolution via product page

Caption: Relationship between magnetic field strength and Ferumoxytol relaxivity.

# **Experimental Protocols for Relaxivity Measurement**

The determination of r1 and r2 relaxivities of an MRI contrast agent like **Ferumoxytol** involves a standardized experimental workflow. Below is a detailed methodology based on protocols cited in the literature.



### I. Phantom Preparation

- Stock Solution Preparation: Prepare a concentrated stock solution of **Ferumoxytol** in the desired medium (e.g., 0.9% saline, plasma, or whole blood). The concentration of iron should be accurately determined.
- Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations. For Ferumoxytol, a typical concentration range is 0.25 mM to 4.5 mM. A blank sample containing only the medium should also be prepared.
- Phantom Assembly: Transfer each dilution into a separate, appropriately sized tube (e.g., 5 mL or 15 mL centrifuge tubes). These tubes are then arranged in a phantom holder. The phantom holder is placed within a larger container filled with water or a solution with a known T1 and T2 to ensure temperature stability and minimize susceptibility artifacts.
- Temperature Control: The entire phantom assembly should be maintained at a
  physiologically relevant temperature, typically 37°C, using a water bath or the scanner's
  environmental control system.

### **II. MRI Data Acquisition**

- Scanner Setup: Position the phantom in the isocenter of the MRI scanner.
- T1 Measurement:
  - Pulse Sequence: An inversion recovery spin-echo (IR-SE) or a fast spin-echo inversion recovery (FSE-IR) sequence is commonly used.
  - Parameters: Acquire a series of images with varying inversion times (TI). A typical range of
    TIs would be from 50 ms to 3000 ms, logarithmically spaced. The repetition time (TR)
    should be at least five times the longest expected T1 to allow for full longitudinal relaxation
    recovery. The echo time (TE) should be kept short to minimize T2 effects.
- T2 Measurement:
  - Pulse Sequence: A multi-echo spin-echo (SE) sequence is the standard method.



- Parameters: Acquire a series of images with multiple, incrementally increasing echo times (TE). For example, 16-32 echoes with a spacing of 10-20 ms. The repetition time (TR) should be long (e.g., > 2000 ms) to minimize T1 weighting.
- T2\* Measurement (Optional):
  - Pulse Sequence: A multi-echo gradient-recalled echo (GRE) sequence is used.
  - Parameters: Similar to T2 measurement, acquire images at multiple TEs.

### **III. Data Analysis**

- Region of Interest (ROI) Analysis: Draw regions of interest (ROIs) within each sample tube
  on the acquired images, ensuring to avoid the edges to minimize partial volume effects.
- Relaxation Time Calculation:
  - T1: For each ROI, plot the signal intensity as a function of the inversion time (TI) and fit
    the data to the inversion recovery equation: SI(TI) = SI<sub>0</sub> \* |1 2 \* exp(-TI / T1)| to
    determine the T1 value.
  - T2: For each ROI, plot the signal intensity as a function of the echo time (TE) and fit the data to a mono-exponential decay function: SI(TE) = SI<sub>0</sub> \* exp(-TE / T2) to determine the T2 value.
  - T2: A similar mono-exponential fit is used for the GRE data to calculate T2.
- Relaxivity Calculation:
  - Calculate the relaxation rates R1 (1/T1) and R2 (1/T2) for each concentration.
  - Plot the relaxation rates (R1 and R2) as a function of the Ferumoxytol concentration.
  - The slope of the linear regression of this plot represents the relaxivity (r1 or r2) in units of s<sup>-1</sup>mM<sup>-1</sup>.

The following diagram illustrates the experimental workflow for determining the relaxivity of **Ferumoxytol**.





Click to download full resolution via product page

Caption: Experimental workflow for relaxivity measurement.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Repurposing ferumoxytol: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relaxivity of ferumoxytol at 1.5T and 3.0T PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ferumoxytol Relaxivity: A Comparative Guide Across Magnetic Field Strengths]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672608#comparing-the-relaxivity-of-ferumoxytol-at-different-field-strengths]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





